MVT-101 is a synthetic hexapeptide [ [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] ] designed as a reduced isostere inhibitor of HIV-1 protease (HIV-1 PR) [ [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] ]. Its chemical structure closely resembles a substrate peptide, but with a crucial modification: the peptide bond between P1 and P1' positions is replaced by a reduced amide bond (-CH2-NH-) [ [] , [] , [] , [] ]. This modification makes MVT-101 resistant to enzymatic cleavage, allowing it to bind tightly and inhibit HIV-1 PR.
MVT-101 is synthesized through solid-phase peptide synthesis methodologies [ [] ]. While specific details of the synthesis protocol are not provided in the reviewed papers, this common method likely involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support. Following the synthesis, the protecting groups are removed, and the peptide is cleaved from the solid support to yield the final product, MVT-101.
The molecular structure of MVT-101 has been extensively studied using X-ray crystallography in complex with HIV-1 PR [ [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] ]. These studies reveal that MVT-101 binds to the active site of HIV-1 PR in an extended conformation [ [] , [] , [] ]. The reduced amide bond (-CH2-NH-) between P1 and P1' positions mimics the tetrahedral intermediate of peptide bond hydrolysis, placing the nitrogen atom in close proximity to the catalytic aspartic acid residues of the enzyme [ [] , [] , [] ].
While MVT-101 itself doesn't undergo specific chemical reactions within the scope of the reviewed studies, its presence influences the chemical environment of the HIV-1 PR active site. Notably, the protonation state of the catalytic aspartyl residues in the presence of MVT-101 has been a subject of investigation [ [] , [] ]. Molecular dynamics simulations suggest that the active site likely exists in a neutral state when bound to MVT-101 [ [] ].
MVT-101 acts as a competitive inhibitor of HIV-1 PR [ [] , [] ]. Its mechanism of action relies on mimicking the transition state of peptide bond hydrolysis, effectively blocking the active site and preventing the enzyme from processing viral polyproteins [ [] , [] , [] ]. This inhibition disrupts the viral life cycle, preventing the formation of mature, infectious viral particles.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: